molecular formula C27H27N3O B12126371 6-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline

6-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12126371
M. Wt: 409.5 g/mol
InChI Key: TUXBSYDWOBKYIS-UHFFFAOYSA-N
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Description

6-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indoloquinoxaline core, which is fused with a tert-butylphenoxyethyl group and a methyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the indole ring, potentially leading to different pharmacologically active compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized indoloquinoxalines.

Scientific Research Applications

6-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline stands out due to its specific indoloquinoxaline core, which imparts unique electronic and steric properties. This makes it particularly effective in biological applications where DNA intercalation and enzyme inhibition are desired.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

6-[2-(4-tert-butylphenoxy)ethyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H27N3O/c1-18-8-7-9-21-24-26(29-23-11-6-5-10-22(23)28-24)30(25(18)21)16-17-31-20-14-12-19(13-15-20)27(2,3)4/h5-15H,16-17H2,1-4H3

InChI Key

TUXBSYDWOBKYIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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